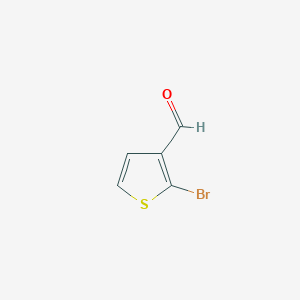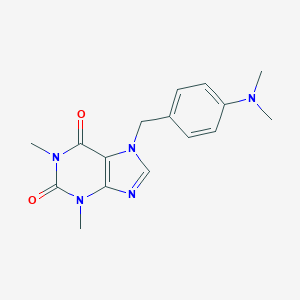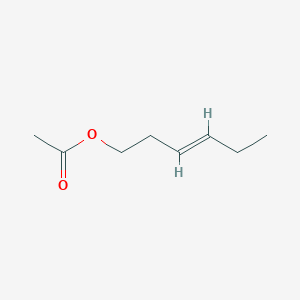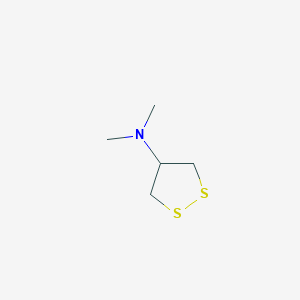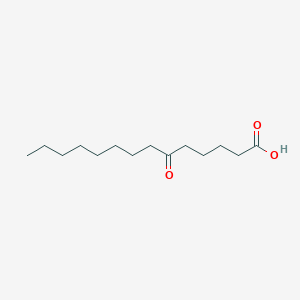
6-Oxotetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxotetradecanoic acid, also known as 6-oxoheptanoic acid or 6-oxohexanoic acid, is a ketone derivative of tetradecanoic acid. It is a white crystalline solid with a molecular weight of 214.31 g/mol and a melting point of 45-49°C. 6-Oxotetradecanoic acid has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
6-Oxotetradecanoic acid and its derivatives have been a subject of interest in chemical synthesis. Researchers have developed methods for preparing optically pure hydroxytetradecanoic acids, pivotal in various chemical reactions and potentially in pharmaceutical synthesis. For instance, the enantioface-differentiating hydrogenation of methyl 3-oxotetradecanoate has been performed to yield methyl (R)-3-hydroxytetradecanoate with significant enantiomeric excess, indicating its potential in asymmetric synthesis and further chemical applications (Tai et al., 1980).
Isotope-Labeled Compound Synthesis
The synthesis of isotope-labeled tetradecanoic acids, including 6-oxotetradecanoic acid, has been explored, showing the capability to enrich specific carbon atoms with 13C. This process is crucial in metabolic studies and medical diagnostics, where labeled compounds are used to trace metabolic pathways or diagnose diseases. The synthesized labeled fatty acids have been utilized to prepare corresponding diacyl phosphatidylcholines, aiding in studying biological systems and disease mechanisms (Sparrow et al., 1983).
Radiochemistry and Imaging
In the field of radiochemistry, derivatives of 6-oxotetradecanoic acid have been synthesized and evaluated for their potential in medical imaging, particularly for assessing fatty acid metabolism in myocardium. Compounds like 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid have been developed, showing promise in myocardial imaging due to their favorable tissue distribution and metabolic characteristics, which could be critical in diagnosing and understanding heart diseases (Lee et al., 2008).
Biosynthesis and Metabolic Studies
Studies on monohydroxy tetradecanoic acid isomers, which include derivatives of 6-oxotetradecanoic acid, have revealed their roles as novel urease and elastase inhibitors and antioxidants. These compounds exhibit varying biological activities based on the position of the hydroxy group, indicating their potential in agriculture, pharmacy, and cosmetic industries. The research suggests that these fatty acids can contribute significantly to developing new products with anti-inflammatory, antimicrobial, and antioxidant properties (Sokmen et al., 2014).
Eigenschaften
CAS-Nummer |
1619-89-2 |
|---|---|
Produktname |
6-Oxotetradecanoic acid |
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
6-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
FCMLVMXRWKFUTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)CCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC(=O)CCCCC(=O)O |
melting_point |
70-71°C |
Andere CAS-Nummern |
1619-89-2 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



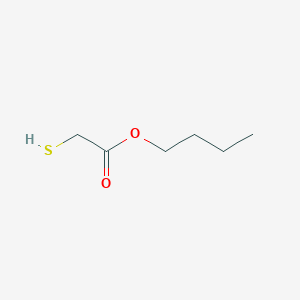
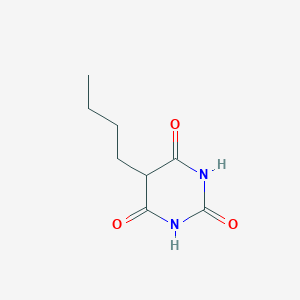
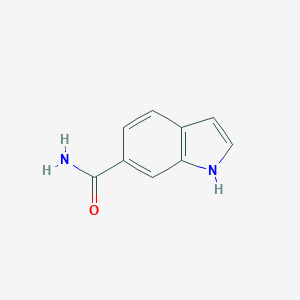
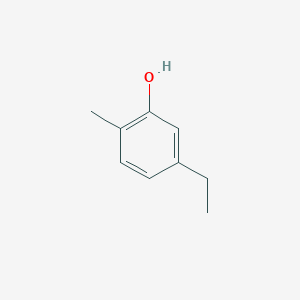
![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
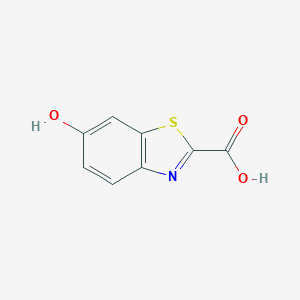
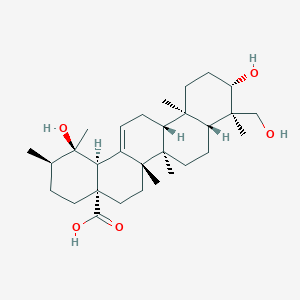
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)
